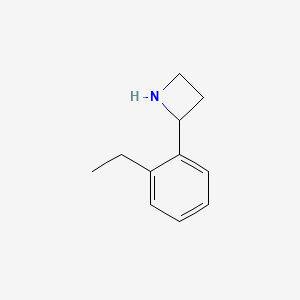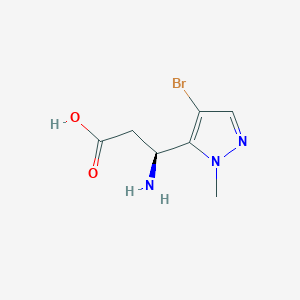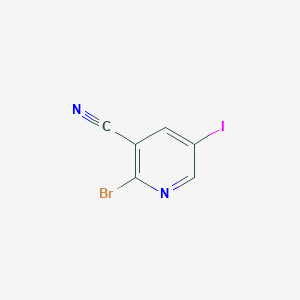
2-Bromo-5-iodonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-iodonicotinonitrile is a chemical compound with the molecular formula C6H2BrIN2 It is a derivative of nicotinonitrile, characterized by the presence of bromine and iodine atoms at the 2 and 5 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodonicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method is the conversion of 5-bromo-2-chloronicotinonitrile to this compound through a halogen exchange reaction . This process often employs reagents such as iodine and a suitable catalyst under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-iodonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: It can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with alkenes or alkynes.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium iodide (KI) in the presence of a polar aprotic solvent.
Coupling Reactions: Catalysts such as palladium (Pd) or copper (Cu) complexes, often in the presence of a base like triethylamine (TEA).
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, in a Sonogashira coupling reaction, the product would be a substituted alkyne derivative of this compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-iodonicotinonitrile has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-iodonicotinonitrile is primarily related to its ability to undergo various chemical transformations. Its bromine and iodine atoms make it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific derivatives and applications being studied.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-iodopyridine-3-carbonitrile: Similar in structure but with different substitution patterns.
5-Bromo-2-chloronicotinonitrile: A precursor in the synthesis of 2-Bromo-5-iodonicotinonitrile.
Uniqueness: this compound is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
1260810-88-5 |
|---|---|
Molekularformel |
C6H2BrIN2 |
Molekulargewicht |
308.90 g/mol |
IUPAC-Name |
2-bromo-5-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2BrIN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H |
InChI-Schlüssel |
OBZIREBAIAQXDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C#N)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



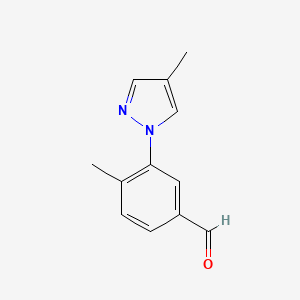

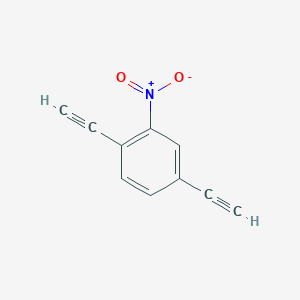
![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)
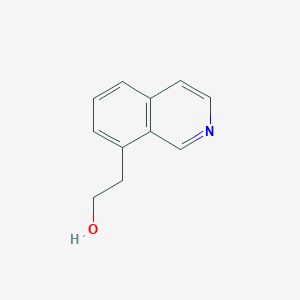

![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)
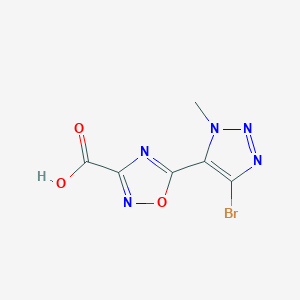

![5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13076505.png)
